Caspase-Independent L12 Epitope vs. Caspase-Cleaved M30 Neo-Epitope (DALD-S): Diagnostic AUROC and Specificity for Hepatic Inflammation
The M30 antibody targets the caspase‑cleaved C‑terminal neo‑epitope DALD‑S (aa 387–396) [1]. In contrast, the 272–283 peptide maps to the L12 linker (aa 270–284), which is remote from both VeinVD (Asp238) and DALD (Asp396) cleavage sites [2]. In a prospective, biopsy‑controlled study of 265 compensated alcohol‑associated liver disease patients, M30 (caspase‑cleaved K18) at a cutoff >240 U/L yielded sensitivity 83%, specificity 82%, PPV 45%, and NPV 95% for severe hepatic inflammation, outperforming both M65 (total K18) and ALT [3]. This demonstrates that caspase‑independent K18 detection (achievable with 272–283‑raised antibodies) would assign a different patient classification than M30‑based assays, directly affecting diagnostic interpretation and therapeutic stratification.
| Evidence Dimension | Diagnostic accuracy for severe hepatic inflammatory activity (AUROC; sensitivity/specificity at defined cutoff) |
|---|---|
| Target Compound Data | Peptide Keratin 18 (272‑283) represents the caspase‑independent L12 domain; antibodies raised against it would detect total K18 (equivalent to M65, AUROC = 0.86) but not the M30 neo‑epitope alone. |
| Comparator Or Baseline | M30 (caspase‑cleaved K18 fragment, DALD‑S neo‑epitope): AUROC = 0.90; sensitivity = 83%, specificity = 82% at >240 U/L. M65 (total K18): AUROC = 0.86. ALT: lower specificity than M30. |
| Quantified Difference | AUROC difference M30 – M65 = 0.04; M30 specificity exceeds M65 and ALT (p < 0.05). |
| Conditions | Prospective single‑center study; 265 patients with compensated alcohol‑associated liver disease; biopsy‑defined hepatic inflammatory activity score (lobular inflammation + ballooning). |
Why This Matters
Investigators who require a total‑K18 (caspase‑independent) readout for studies where apoptosis/necrosis ratio must be controlled must select a peptide immunogen such as 272–283 rather than M30‑reactive fragments to avoid systematic underestimation of necrotic cell death.
- [1] Leers MP, Kölgen W, Björklund V, et al. Immunocytochemical detection and mapping of a cytokeratin 18 neo-epitope exposed during early apoptosis. J Pathol. 1999;187(5):567-72. Tests with synthetic peptides define positions 387–396 of CK18 as the ten-residue epitope of M30. View Source
- [2] Ku NO, Liao J, Omary MB. Apoptosis generates stable fragments of human type I keratins. J Biol Chem. 1997;272(52):33197-203. View Source
- [3] Thorhauge KH, Thiele M, Detlefsen S, et al. Serum keratin‑18 detects hepatic inflammation and predicts progression in compensated alcohol‑associated liver disease. Hepatol Commun. 2022;6(12):3421-3432. doi:10.1002/hep4.2075. View Source
